Naltriben mesylate

opioid receptor binding receptor subtype selectivity radioligand binding assay

Naltriben mesylate is the definitive pharmacological tool for discriminating δ2-opioid receptor contributions. With 1,461-fold selectivity over μ and 11,692-fold over κ receptors, it uniquely enables unambiguous attribution of δ2-mediated effects. Essential for opioid subtype mapping, addiction neurobiology, and SAR programs exploring benzofuran-based δ2-selective ligands.

Molecular Formula C27H29NO7S
Molecular Weight 511.6 g/mol
Cat. No. B10752668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaltriben mesylate
Molecular FormulaC27H29NO7S
Molecular Weight511.6 g/mol
Structural Identifiers
SMILESCS(=O)(=O)O.C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8O6
InChIInChI=1S/C26H25NO4.CH4O3S/c28-18-8-7-15-11-20-26(29)12-17-16-3-1-2-4-19(16)30-22(17)24-25(26,21(15)23(18)31-24)9-10-27(20)13-14-5-6-14;1-5(2,3)4/h1-4,7-8,14,20,24,28-29H,5-6,9-13H2;1H3,(H,2,3,4)/t20?,24-,25-,26+;/m0./s1
InChIKeyXRRFZOCDAWPIBB-XXCZMEBESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Naltriben Mesylate for Research Procurement: A Selective δ₂-Opioid Receptor Antagonist with Differentiated Pharmacological Profile


Naltriben mesylate (CAS 122517-78-6) is a benzofuran derivative of naltrindole that functions as a potent, selective antagonist at the δ₂ (delta-2) subtype of opioid receptors [1]. It was developed from the prototypical δ-opioid antagonist naltrindole through structural modification replacing the indole moiety with a benzofuran ring, conferring preferential δ₂-subtype recognition [1]. Naltriben mesylate exhibits sub-picomolar affinity for the δ-opioid receptor (Ki = 0.013 nM) with approximately 1,462-fold selectivity over the μ-opioid receptor (Ki = 19 nM) and approximately 11,692-fold selectivity over the κ-opioid receptor (Ki = 152 nM) in guinea pig brain membrane binding assays [2]. Beyond its canonical opioid receptor pharmacology, naltriben has been identified as a selective positive gating modulator of the TRPM7 ion channel, a property not shared by structurally related opioid antagonists including naltrindole [3].

Why Naltriben Mesylate Cannot Be Substituted by Naltrindole or BNTX in δ-Opioid Receptor Research


Although naltriben, naltrindole, and 7-benzylidenenaltrexone (BNTX) all belong to the δ-opioid receptor antagonist class and share a common morphinan scaffold, they exhibit fundamentally different subtype selectivity profiles that preclude interchangeable use in experimental paradigms. Naltrindole is a non-selective δ-opioid antagonist that binds both δ₁ and δ₂ subtypes with comparable affinity [1]. BNTX is a δ₁-preferring antagonist with limited δ₂ cross-reactivity [2]. Naltriben mesylate is the only antagonist in this class that combines sub-picomolar δ₂ affinity with clear functional δ₂/δ₁ discrimination in both in vitro and in vivo systems [3]. Critically, naltriben also possesses a unique secondary pharmacology as a TRPM7 channel activator that is entirely absent in naltrindole and BNTX, meaning substitution would yield both incorrect δ-subtype assignment and loss of TRPM7-related experimental readouts [4].

Naltriben Mesylate: Quantified Differentiation Evidence Against Comparator δ-Opioid Antagonists


Sub-Picomolar δ₂ Binding Affinity and Exceptional Subtype Selectivity Ratios vs. Naltrindole and BNTX

Naltriben mesylate demonstrates a Ki of 0.013 nM at the δ-opioid receptor in guinea pig brain membranes, representing approximately 38- to 200-fold higher affinity than the typical δ-Ki values reported for naltrindole (range ~0.5–2.5 nM across multiple assays) and approximately 64- to 285-fold higher affinity than BNTX (δ-Ki range ~0.83–3.7 nM) in comparable membrane preparations [1][2][3]. The μ/δ selectivity ratio for naltriben is approximately 1,462 (Ki μ = 19 nM / Ki δ = 0.013 nM) and the κ/δ selectivity ratio is approximately 11,692 (Ki κ = 152 nM / Ki δ = 0.013 nM) [1]. By comparison, naltrindole μ/δ selectivity ratios typically range from approximately 100- to 1,500-fold depending on the assay system, and BNTX exhibits substantially lower δ-selectivity with μ/δ ratios often below 100 [2][4]. Critically, naltriben displays functional δ₂/δ₁ discrimination: in competition binding with [³H]DSLET (δ₂-preferring) vs. [³H]DPDPE (δ₁-preferring), naltriben consistently shows preference for δ₂-labeled sites, whereas BNTX shows the opposite rank order and naltrindole shows no subtype preference [5].

opioid receptor binding receptor subtype selectivity radioligand binding assay

9.6- to 12.9-Fold Superior In Vivo δ₂ Target Engagement vs. BNTX in Mouse Brain

In a direct head-to-head in vivo binding study using systemic [³H]naltriben administration in CD-1 mice, the δ₁-selective antagonist BNTX was 9.6- to 12.9-fold less potent than unlabeled naltriben itself as an inhibitor of [³H]naltriben binding in whole brain [1]. [³H]Naltriben binding in vivo was saturable and was blocked by the non-selective δ-antagonist naltrindole, but not by the μ-antagonist cyprodime or the κ-agonist U50,488H, confirming the δ-specificity of the in vivo signal [1]. The superior in vivo potency of naltriben over BNTX at δ₂ sites is partially attributable to a 4-fold higher brain uptake of naltriben compared to BNTX [1]. Regional brain distribution analysis revealed high [³H]naltriben uptake in striatum, cortical regions, and olfactory tubercles, with a robust rank-order correlation to prior in vitro δ-opioid receptor mapping [1]. In CXBK mice, a strain exhibiting supraspinal δ₁ but not δ₂ agonist responses, [³H]naltriben distribution patterns were similar to those in CD-1 mice, further supporting δ₂-subtype labeling [1].

in vivo receptor occupancy δ₂-opioid receptor brain pharmacokinetics

Functional δ₂-Selective Antagonism in Cellular Signaling: Naltriben But Not BNTX Antagonizes DSLET-Induced cAMP Inhibition

In NG108-15 neuroblastoma × glioma hybrid cells endogenously expressing δ-opioid receptors, a clear functional differentiation between naltriben and BNTX was demonstrated using cAMP accumulation assays [1]. The δ₂-preferring agonist DSLET ([D-Ser²,Leu⁵,Thr⁶]enkephalin) decreased cAMP formation, and this effect was antagonized by naltriben but not by BNTX [1]. In contrast, the δ₁-preferring agonist DPDPE ([D-Pen²,D-Pen⁵]enkephalin) decreased cAMP formation, and this effect was reversed by both naltriben and BNTX [1]. The rank order of potency in competition binding against both [³H]DPDPE and [³H]DSLET was: naltriben ≈ DSLET ≥ DPDPE > BNTX, confirming naltriben's higher affinity across both δ-subtype binding sites while retaining functional δ₂-selectivity [1]. This pharmacological fingerprint—naltriben blocking DSLET but BNTX failing to do so—provides an operational definition of δ₂-mediated signaling [1].

cAMP assay functional selectivity NG108-15 cells δ-opioid receptor subtypes

Selective Blockade of Cocaine and Methamphetamine Conditioned Place Preference: Naltriben Effective, BNTX Ineffective

In a rat conditioned place preference (CPP) paradigm, both cocaine- and methamphetamine-induced place preferences were significantly attenuated by the non-selective δ-antagonist naltrindole [1]. Critically, the δ₂-selective antagonist naltriben also significantly attenuated both cocaine- and methamphetamine-induced CPP, whereas the δ₁-selective antagonist BNTX failed to produce any significant attenuation [1]. These results demonstrate that δ₂-opioid receptors, specifically, are involved in the reinforcing effects of psychostimulants, and that only naltriben—not BNTX—can be used to probe this δ₂-specific role [1]. In a separate drug discrimination study, naltriben (along with naltrindole) significantly attenuated the discriminative stimulus properties of sub-training doses of cocaine, while BNTX again had no effect, reinforcing the δ₂-specificity of naltriben's behavioral activity [2].

cocaine conditioned place preference δ₂-opioid receptor behavioral pharmacology addiction research

Selective Reduction of Alcohol Self-Administration in Alcohol-Preferring Rats: Naltriben Spares Non-Drug Reward at Behaviorally Active Doses

In alcohol-preferring (P) rats trained under a concurrent fixed-ratio schedule (FR4-FR4) for ethanol (10% v/v) and saccharin (0.0125–0.05% w/v), naltriben (0.9–4.0 mg/kg) dose-dependently reduced ethanol-maintained responding by 44–76% [1]. Notably, saccharin-maintained responding was significantly reduced only at the highest naltriben dose tested (4.0 mg/kg), demonstrating a behavioral selectivity window for ethanol over a non-drug reinforcer at lower doses [1]. The non-specific opioid antagonist naloxone (0.003125–0.75 mg/kg) also reduced ethanol-maintained responding by 46–82%, but did so without the same behavioral selectivity: naloxone suppressed both ethanol and saccharin responding across its dose range [1]. Analysis of within-session response patterns revealed that low naltriben doses (0.90–1.2 mg/kg) suppressed ethanol responding primarily during the latter portion of the operant session, whereas higher doses (2.0–4.0 mg/kg) suppressed responding throughout the entire session and led to early termination, mimicking the naloxone pattern [1]. These findings build on the initial demonstration by Krishnan-Sarin et al. (1995) that naltriben selectively attenuates alcohol intake in P rats, with the effect appearing specific for alcohol and independent of alcohol palatability [2].

alcohol use disorder ethanol self-administration δ₂-opioid receptor alcohol-preferring P rats

Unique TRPM7 Channel Activation: A Pharmacological Property Absent in Naltrindole and All Other Structurally Related Opioid Antagonists

Naltriben was identified through a Ca²⁺ imaging-based screen of 20 small molecules as the most selective positive gating modulator of the TRPM7 ion channel, with an EC₅₀ of approximately 20 μM [1]. At 50 μM, naltriben had no effect on other TRP channels tested, including TRPM2, TRPM8, and TRPV1 [1]. Critically, although naltriben shows high structural similarity to other opioid receptor antagonists including naltrindole, none of these structurally related compounds can stimulate TRPM7 channels [1]. In the human glioblastoma cell line U87, naltriben enhanced the endogenous TRPM7-like current (demonstrated by whole-cell patch-clamp) and induced robust Ca²⁺ influx (demonstrated by Fura-2 imaging) [1]. Functionally, naltriben significantly enhanced U87 cell migration and invasion as assessed by scratch wound assays and Matrigel invasion experiments, and upregulated MMP-2 protein expression and the MAPK/ERK signaling pathway, while not affecting the PI3K/Akt pathway [1]. Naltriben did not alter U87 cell viability or proliferation (MTT assay), indicating that its effects are specific to the migratory and invasive phenotype [1]. The site of TRPM7 activation by naltriben was mapped to the TRP domain through mutagenesis experiments [1].

TRPM7 ion channel glioblastoma cell migration ion channel pharmacology

Priority Research and Industrial Application Scenarios for Naltriben Mesylate Based on Differentiated Evidence


Pharmacological Dissection of δ₂- vs. δ₁-Opioid Receptor Contributions in Behavioral Neuroscience

Investigators seeking to assign a behavioral or physiological effect specifically to the δ₂-opioid receptor subtype should employ naltriben mesylate as the definitive antagonist tool alongside BNTX (δ₁-selective) and naltrindole (non-selective δ). As demonstrated in the conditioned place preference paradigm, naltriben—but not BNTX—blocks cocaine- and methamphetamine-induced CPP, establishing a δ₂-specific role in psychostimulant reward [1]. Similarly, in spinal antinociception studies, intrathecal naltriben (3 μg) completely antagonized L-glutamate-evoked analgesia mediated via the nucleus raphe magnus, whereas BNTX (1 μg) had no effect, demonstrating predominant δ₂ mediation of this bulbospinal pathway [2]. The combined use of naltriben, BNTX, and naltrindole provides a validated pharmacological toolkit for subtype assignment that cannot be achieved with any single antagonist or with naltrindole alone.

Preclinical Evaluation of δ₂-Selective Mechanisms in Alcohol Use Disorder

For preclinical alcohol research programs, naltriben mesylate offers a δ₂-specific tool to probe opioidergic modulation of ethanol consumption without the confounds of broad-spectrum opioid antagonism. As demonstrated in alcohol-preferring P rats, naltriben (0.9–3.0 mg/kg) reduces ethanol self-administration by 44–76% while sparing operant responding for the non-drug reinforcer saccharin—a behavioral selectivity not observed with naloxone [1]. This profile supports the hypothesis that δ₂-opioid receptors selectively modulate ethanol reinforcement, making naltriben the appropriate compound for target validation studies in alcohol use disorder and for benchmarking novel δ₂-targeted developmental candidates [1][3].

TRPM7 Channel Activation Studies in Glioblastoma and Ion Channel Research

Naltriben mesylate is the only commercially available small-molecule pharmacological tool that selectively activates TRPM7 channels among the δ-opioid antagonist class. The compound enhances endogenous TRPM7-like currents in U87 glioblastoma cells (EC₅₀ ≈ 20 μM), induces Ca²⁺ influx, and upregulates MAPK/ERK signaling to promote cell migration and invasion [4]. Researchers investigating TRPM7 as a therapeutic target in glioblastoma or other cancers should procure naltriben mesylate specifically, as naltrindole and other structurally related opioid antagonists lack TRPM7-modulating activity [4]. The compound can also serve as a reference agonist in screening campaigns for novel TRPM7 modulators.

In Vivo δ₂ Receptor Occupancy and Brain Distribution Studies

For ex vivo and in vivo receptor occupancy studies requiring selective labeling of δ₂-opioid receptors, [³H]naltriben (or unlabeled naltriben mesylate in competitive occupancy designs) provides demonstrated regional brain distribution that correlates with established δ-opioid receptor neuroanatomy [5]. The superior in vivo potency of naltriben over BNTX (9.6- to 12.9-fold) at δ₂ sites, combined with 4-fold higher absolute brain uptake, makes naltriben the preferred ligand for studies requiring efficient CNS target engagement [5]. This is particularly relevant for positron emission tomography (PET) tracer development programs where the naltriben scaffold may serve as a lead structure for δ₂-selective imaging agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Naltriben mesylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.